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2-Chloro-5-methoxyaniline hydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes & Protocols: A Guide to the Synthesis of Azo Dyes Using 2-Chloro-5-methoxyaniline Hydrochloride
Application Notes & Protocols: A Guide to the Synthesis of Azo Dyes Using 2-Chloro-5-methoxyaniline Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes utilizing 2-Chloro-5-methoxyaniline hydrochloride as the diazo component. Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (-N=N-).[1] The strategic selection of substituted aromatic amines, such as 2-Chloro-5-methoxyaniline, is pivotal as it allows for the introduction of specific functional groups that can modulate the color, solubility, and other critical properties of the resulting dye.[2] This guide elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines methods for characterization and safety. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for novel applications.
Foundational Principles: The Chemistry of Azo Dye Synthesis
The synthesis of an azo dye is a classic example of electrophilic aromatic substitution and is fundamentally a two-step process.[3]
-
Diazotization: The conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][2]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, then reacts with an electron-rich coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the stable azo compound.[4][5][6]
The stability and reactivity of the diazonium salt are critical. The reaction is performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose, potentially violently, at higher temperatures.[2][7] The acidic medium is crucial for the formation of the nitrous acid and to prevent the diazonium salt from coupling with the unreacted primary amine.
The Role of 2-Chloro-5-methoxyaniline Hydrochloride
The specific structure of 2-Chloro-5-methoxyaniline hydrochloride offers distinct advantages. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the electronic properties of the aromatic ring. These substituents affect the stability of the intermediate diazonium salt and, more importantly, the conjugation of the final azo dye molecule, which directly dictates its color and spectral properties.[1][8]
Visualizing the Synthesis Pathway
The overall synthetic workflow can be visualized as a two-stage process, beginning with the formation of the critical diazonium salt intermediate, followed by the coupling reaction to yield the final azo dye product.
Caption: Key steps in the reaction mechanism.
-
Why 0-5 °C? The N-N triple bond in the diazonium ion is prone to dediazoniation, where it cleaves to form a highly reactive aryl cation and nitrogen gas. This decomposition is rapid at room temperature but significantly slowed at ice-bath temperatures, preserving the intermediate for the coupling step.
-
Why Strong Acid? A strong acid like HCl serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid in situ, and it protonates the aniline to keep it in solution and prevents it from acting as a nucleophile and coupling with the newly formed diazonium salt.
-
Why an Electron-Rich Coupler? The diazonium ion is a relatively weak electrophile. Therefore, the coupling reaction requires a strongly activated aromatic ring to act as the nucleophile. [9]Phenols (like β-Naphthol) and anilines are excellent coupling components because the -OH and -NH₂ groups are powerful activating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. [6]* Why Alkaline for Phenol Coupling? In an alkaline medium, a phenol is deprotonated to form a phenoxide ion. The negative charge on the oxygen atom makes the phenoxide a much more powerful activating group than the neutral hydroxyl group, dramatically increasing the rate and yield of the coupling reaction.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Chloro-5-methoxyaniline hydrochloride.
- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1108.
- Wikipedia. (n.d.). Azo coupling.
- Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345.
- Semantic Scholar. (n.d.). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
- Matlock, B. (n.d.). UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Thermo Fisher Scientific.
- Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26785-26811.
- Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (2), 379-387.
- Studylib. (n.d.). Azo Dye Synthesis: Combinatorial Chemistry Lab Manual.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyaniline 97%.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Chloro-5-methoxyaniline.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- ChemicalBook. (n.d.). 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9).
- ChemicalBook. (n.d.). 2-Chloro-5-methoxyaniline - Safety Data Sheet.
- Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
- Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry.
- Atherton, E., & Seltzer, I. (1949). Relation between the absorption spectra and the chemical constitution of dyes: XXIX. Interaction of direct azo dyes in aqueous solution. Journal of the Society of Dyers and Colourists, 65(12), 629-638.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
- YouTube. (2020). Effect of Substituents on the Basicity of Anilines.
- ResearchGate. (2021). (PDF) 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties.
- Al-Ayed, A. S. (2022). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. International Journal of Nanoscience and Nanotechnology, 18(3), 181-201.
- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
- Google Patents. (n.d.). US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines.
- Reddit. (n.d.). Help with synthesizing 2-chloro-5-methoxyaniline from anisole.
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1938-1943.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 6. Azo Coupling [organic-chemistry.org]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
Technical Application Note: Scalable Synthesis of 2-Chloro-5-methoxyphenol via Diazonium Hydrolysis
Technical Application Note: Scalable Synthesis of 2-Chloro-5-methoxyphenol via Diazonium Hydrolysis
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-methoxyphenol (CAS 18113-04-7) starting from 2-Chloro-5-methoxyaniline hydrochloride . The method utilizes a modified Sandmeyer-type hydroxylation sequence involving diazotization followed by acid-mediated thermal hydrolysis. Critical process parameters (CPPs) such as temperature control (
Introduction & Chemical Context
2-Chloro-5-methoxyphenol is a high-value intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—a phenol with specific halogen and ether substitutions—makes it a versatile scaffold for further functionalization (e.g., O-alkylation or electrophilic aromatic substitution).
The transformation involves replacing a primary amine (
Key Challenges addressed in this protocol:
-
Regioselectivity: Preventing the formation of azo dyes (via coupling of diazonium salt with unreacted phenol).
-
Chemoselectivity: Avoiding the formation of 1,2-dichloro-5-methoxybenzene (Sandmeyer chlorination) caused by the presence of chloride ions from the starting hydrochloride salt.
-
Safety: Managing the thermal instability of diazonium intermediates.
Reaction Mechanism & Pathway
The reaction proceeds through two distinct stages: Diazotization and Hydrolysis .
-
Diazotization: The amine reacts with nitrous acid (generated in situ from
and ) to form the diazonium bisulfate. -
Hydrolysis: Thermal decomposition of the diazonium salt generates a highly reactive aryl cation, which is immediately trapped by water to form the phenol.
Visualizing the Pathway
Figure 1: Mechanistic pathway from aniline hydrochloride to phenol via diazonium intermediate.
Safety & Hazard Analysis
-
Diazonium Salts: Potentially explosive if allowed to dry. Never isolate the dry diazonium salt. Process immediately in solution.
-
Sodium Nitrite: Toxic oxidant. Avoid contact with organic reducing agents.
-
Phenols: Corrosive and toxic by absorption. Wear appropriate PPE (nitrile gloves, face shield).
-
Nitrous Fumes (
): Toxic gases may evolve. Perform all operations in a fume hood.
Materials & Equipment
| Reagent | Equivalents | Role |
| 2-Chloro-5-methoxyaniline HCl | 1.0 eq | Starting Material |
| Sulfuric Acid ( | 2.5 - 3.0 eq | Acid Medium / Counter-ion source |
| Sodium Nitrite ( | 1.1 eq | Diazotizing Agent |
| Urea | ~0.1 eq | Quencher (scavenges excess |
| Water | Solvent (approx. 10-15 volumes) | Solvent / Nucleophile |
| Dichloromethane (DCM) | Extraction Solvent | Workup |
| Sodium Hydroxide (1M) | Wash Reagent | Purification (Acid/Base extraction) |
Equipment:
-
500 mL 3-neck Round Bottom Flask (RBF)
-
Mechanical Stirrer (Magnetic stirring may fail due to slurry formation)
-
Thermometer (Internal probe)
-
Addition Funnel (Pressure-equalizing)
-
Reflux Condenser[1]
-
Ice/Salt Bath and Oil Bath
Experimental Protocol
Phase 1: Diazotization (The "Cold" Step)
Objective: Generate the diazonium salt while suppressing side reactions.
-
Dissolution: In a 500 mL 3-neck RBF, charge 2-Chloro-5-methoxyaniline HCl (10.0 g, 51.5 mmol) . Add 30 mL water .
-
Acidification: Slowly add conc.
(8.5 mL, ~155 mmol) . Note: The use of sulfuric acid is critical to displace chloride ions and minimize the formation of dichloro-impurities. -
Cooling: Cool the resulting slurry to
using an ice/salt bath. Efficient stirring is mandatory. -
Nitrite Addition: Dissolve
(3.9 g, 56.6 mmol) in 10 mL water . Add this solution dropwise to the amine slurry over 20–30 minutes.-
Critical Control Point: Maintain internal temperature
. If temp spikes, stop addition.
-
-
Digestion: Stir at
for 30 minutes. The slurry should thin out as the soluble diazonium salt forms. -
Validation: Test the solution with starch-iodide paper. An instant blue/black color confirms excess nitrous acid (required for complete conversion).
-
Quenching: Add Urea (0.5 g) portion-wise until a fresh starch-iodide test remains colorless. Why? Excess nitrous acid causes tar formation in the next step.
Phase 2: Hydrolysis (The "Hot" Step)
Objective: Controlled thermal decomposition to favor water attack.
-
Preparation of Hydrolysis Bath: In a separate 1 L flask, heat a solution of
(15 mL conc. in 100 mL water) to a rolling boil ( ). -
Addition: Transfer the cold diazonium solution (from Phase 1) into a dropping funnel.
-
Decomposition: Add the cold diazonium solution dropwise into the boiling acid solution.
-
Observation: Vigorous evolution of nitrogen gas (
) will occur. -
Rate Control: Adjust addition rate to manage foaming. The high temperature ensures the diazonium salt decomposes immediately upon contact, preventing it from coupling with the newly formed phenol (which would form an azo dye).
-
-
Completion: After addition is complete, reflux for an additional 15 minutes to ensure full conversion. The solution should turn dark but remain clear of heavy precipitates.
Phase 3: Workup & Purification (Self-Validating)
Objective: Isolate pure phenol using its acidic nature.
-
Cooling: Cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous mixture with DCM (
) . -
Acid-Base Purification (The "Self-Cleaning" Step):
-
Step A: Extract the combined DCM layers with 1M NaOH (
) .-
Logic: The phenol deprotonates and moves into the aqueous phase as the sodium phenoxide. Neutral impurities (chloro-anisoles) and basic impurities (unreacted aniline) stay in the DCM.
-
-
Step B: Discard the DCM layer (or save for recovery of impurities).
-
Step C: Acidify the aqueous NaOH layer with 6M HCl until pH < 2. The product will precipitate or oil out.
-
-
Final Isolation: Extract the acidified aqueous layer with fresh DCM (
) . Dry over , filter, and concentrate under vacuum. -
Crystallization: If the residue is solid, recrystallize from a mixture of Hexanes/Ethyl Acetate (9:1) .
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring safety and purity.
Analytical Validation
The following data should be used to confirm the identity of the synthesized product.
| Property | Expected Value | Notes |
| Physical State | White to off-white solid | May appear as oil initially if wet |
| Melting Point | Literature value for similar isomers; verify with standard | |
| IR Spectrum | Characteristic O-H stretch | |
| Phenolic proton (exchangeable) | ||
| Purity Check | HPLC (C18, MeOH/Water) | Single peak >98% area |
Troubleshooting & Optimization
-
Low Yield: Often caused by "tarring" (azo coupling).
-
Fix: Increase the volume of the boiling acid bath (dilution effect) and ensure the addition of diazonium salt is slow.
-
-
Chlorinated Impurity (1,2-dichloro-5-methoxybenzene):
-
Cause: High chloride concentration competing with water.
-
Fix: Ensure sufficient
is used in Phase 1. If persistent, convert the starting HCl salt to the free base (wash with /DCM) before starting the diazotization.
-
-
Incomplete Reaction:
-
Fix: Ensure the starch-iodide test is positive before adding urea. If negative, add more
.
-
References
- Cohen, T. et al.The Hydrolysis of Diazonium Salts in Aqueous Acid.Journal of Organic Chemistry, 1977.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. 2-Chloro-5-methoxyphenol Compound Summary. Available at: [Link]
Sources
Technical Notes & Optimization
Technical Support Center: Purification Strategies for 2-Chloro-5-methoxyaniline HCl
Technical Support Center: Purification Strategies for 2-Chloro-5-methoxyaniline HCl
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenge of removing 2-Chloro-5-methoxyaniline hydrochloride (hereafter referred to as 2-Cl-5-OMe-Aniline ) from crude mixtures.
This compound presents a unique purification challenge due to its electronic properties . The chlorine atom (electron-withdrawing) at the ortho position significantly lowers the basicity of the amine (predicted pKa of conjugate acid
Select the troubleshooting module below that best fits your product's profile.
Module 1: Liquid-Liquid Extraction (LLE)
Best for: Neutral or Acidic Products (Amides, Esters, Acids).
The Core Issue
Users often report that standard acidic washes (e.g., 10% Citric Acid or 0.5 M HCl) fail to completely remove 2-Cl-5-OMe-Aniline.
-
Reason: Due to the low pKa (~2.2), this aniline requires a lower pH to remain fully protonated (water-soluble) than typical amines. In weak acids, a significant portion exists as the free base, which partitions back into the organic layer.
Protocol: The "Low pH" Wash
To force the equilibrium completely toward the water-soluble anilinium salt, you must exceed the buffer capacity of the weak base.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Avoid Ether if possible; aniline salts can sometimes form tight ion pairs in ether that resist extraction.
-
-
Primary Wash (Acidic): Wash the organic layer 3x with 2N HCl (pH < 1) .
-
Critical: Do not use Citric Acid or Ammonium Chloride; they are not acidic enough to fully protonate this specific aniline.
-
-
Verification: Check the TLC of the organic layer.[1] If the aniline spot persists:
-
The aniline may be "oiling out" rather than dissolving. Add a small amount of brine to the aqueous acid layer to break emulsions.
-
-
Final Wash: Wash with Brine, dry over Na₂SO₄, and concentrate.
Troubleshooting FAQ
Q: My product is acid-sensitive (e.g., contains a Boc group or acetal). Can I use 2N HCl? A: No. 2N HCl will deprotect Boc groups.
-
Alternative: Use Module 2 (Scavenging) . If you must use LLE, try washing with 1M NaH₂PO₄ (pH ~4.5) multiple times (5-6x), but expect lower efficiency.
Module 2: Chemoselective Scavenging (Solid-Supported)
Best for: Basic Products (Secondary/Tertiary amines) or Acid-Sensitive Compounds.
The Core Issue
If your desired product is also a base (e.g., a pyridine or secondary amine), an acid wash will extract both your product and the impurity. You need a method that discriminates based on nucleophilicity (primary amine vs. product).
Protocol: Isocyanate Scavenging
We utilize Polystyrene-Supported Isocyanate (PS-NCO) . This resin reacts covalently with primary/secondary amines to form insoluble ureas, which are removed by filtration.
Crucial Technical Nuance: Isocyanates react with free amines, not hydrochloride salts. You must neutralize the salt in situ.
Step-by-Step Workflow:
-
Solvent System: Dissolve crude in DCM, THF, or DMF (swells the resin).
-
Base Addition: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to the mixture.
-
Why: This converts the 2-Cl-5-OMe-Aniline HCl salt into the reactive free base. The tertiary amine base (DIPEA) will not react with the resin.
-
-
Resin Addition: Add PS-Isocyanate (2–4 equivalents relative to the impurity).
-
Incubation: Shake gently at Room Temperature for 4–16 hours.
-
Tip: Heat to 40°C to accelerate the reaction if the aniline is sterically hindered (though 2-Cl is not very hindered).
-
-
Filtration: Filter through a fritted funnel or Celite pad.
-
Workup: The filtrate contains your product and excess DIPEA. Remove DIPEA by evaporation (it is volatile) or a quick basic wash if your product allows.
Scavenging Decision Logic
Figure 1: Decision tree for selecting between Extraction and Scavenging based on product basicity.
Module 3: Chromatographic Purification
Best for: Final polishing when LLE or Scavenging leaves trace residues ( < 5%).
The Core Issue
Aniline salts are highly polar and often "streak" on normal phase silica (SiO₂), causing broad peaks that contaminate the product fractions.
Troubleshooting Guides
Scenario A: Normal Phase (Silica)
-
Issue: The aniline streaks from the baseline to the product spot.
-
Fix: You must neutralize the silica surface.
-
Method: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) . Maintain 0.5% TEA in the mobile phase during the run.
-
Result: This keeps the aniline in its free-base form, which is less polar and elutes as a sharp peak (usually distinct from your product).
-
Scenario B: Reverse Phase (C18)
-
Issue: Poor separation in standard acidic gradients (Water/Acetonitrile + 0.1% TFA).
-
Fix: Exploit the "pH Swing" on the column.
-
Method: Run a High pH method using 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in water.
-
Mechanism: At pH 10, the 2-Cl-5-OMe-Aniline is fully deprotonated (neutral) and becomes more retained (moves later) on the C18 column. If your product is permanently charged or polar, the separation window increases significantly.
-
Data Summary: Solvent & Scavenger Compatibility
| Parameter | Recommendation | Technical Rationale |
| LLE Acid Strength | 2N HCl (pH < 1) | Required to fully protonate weak base (pKa ~2.2). |
| LLE Solvent | EtOAc or DCM | Avoid Ether (ion-pairing issues). |
| Scavenger Resin | PS-Isocyanate | Forms irreversible urea bond with amine. |
| Scavenger Additive | DIPEA / TEA | Mandatory to convert HCl salt to reactive free amine. |
| TLC Visualization | Ninhydrin (Red/Pink) | Specific for amines; distinguishes from non-amine products. |
References
-
Biotage. (2023). Isocyanate Resins for Nucleophile Scavenging. Biotage Technical Notes. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. [Link]
-
University of Rochester. (n.d.). Workup of Reaction Mixtures: Removal of Amines. Not Voodoo X. [Link]
Sources
Reference Data & Comparative Studies
Advanced HPLC Method Development: Purity Profiling of 2-Chloro-5-methoxyaniline HCl
Advanced HPLC Method Development: Purity Profiling of 2-Chloro-5-methoxyaniline HCl
Topic: HPLC Method Development for Purity of 2-Chloro-5-methoxyaniline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
2-Chloro-5-methoxyaniline hydrochloride (also known as 6-Chloro-m-anisidine HCl) is a critical intermediate in the synthesis of azo dyes and pharmaceutical active ingredients (APIs). Its purity is non-negotiable; structural isomers such as 4-chloro-3-methoxyaniline or synthesis byproducts like 2,4-dichloroaniline can catastrophically alter the efficacy or toxicology of the final product.
This guide moves beyond generic "cook-book" chromatography. We compare a Standard Pharmacopeial-Style Approach (Method A) against an Optimized Core-Shell Phenyl-Hexyl Approach (Method B) . The goal is to demonstrate why modern stationary phase chemistry is essential for separating halogenated aromatic isomers that co-elute on traditional C18 columns.
The Physicochemical Challenge
To develop a robust method, we must first understand the analyte's behavior in solution.
-
Analyte: 2-Chloro-5-methoxyaniline HCl
-
Nature: Weak base (Aniline derivative).
-
pKa: Approximately 3.5 – 4.0 (The electron-withdrawing Chlorine atom reduces the basicity of the amine compared to aniline).
-
Key Issue:
-
Silanol Tailing: At neutral pH, residual silanols on silica columns interact with the protonated amine, causing severe peak tailing.
-
Isomeric Selectivity: The chlorine position (ortho vs. para) offers minimal hydrophobic difference, making C18 separation difficult.
-
Decision Logic: Method Selection Strategy
The following diagram outlines the logical pathway for selecting the optimal stationary phase and mobile phase conditions.
Figure 1: Decision tree for stationary phase selection based on the presence of positional isomers.
Comparative Analysis: Generic vs. Optimized
We compared two distinct methodologies. Method A represents a traditional approach often found in older literature. Method B utilizes modern core-shell technology and specific ligand-analyte interactions.
Method A: The "Generic" C18 Approach (Baseline)
-
Column: Standard C18 (5 µm, fully porous), 250 x 4.6 mm.
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.[1][2][3]
-
Mechanism: Hydrophobic interaction.
-
Performance:
-
Tailing: Significant (Tailing Factor > 1.8) due to silanol interactions at neutral pH.
-
Selectivity: Fails to resolve the 2-chloro and 4-chloro isomers effectively (Resolution < 1.5). The hydrophobic footprint of these isomers is nearly identical.
-
Method B: The "Optimized" Phenyl-Hexyl Approach (Recommended)
-
Column: Core-Shell Phenyl-Hexyl (2.6 µm), 100 x 4.6 mm.
-
Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[2][4]
-
Mechanism: Hydrophobic + Pi-Pi (π-π) Stacking .
-
Performance:
-
Tailing: Minimal (Tailing Factor < 1.2). The acidic pH keeps silanols protonated (neutral), preventing secondary interactions.
-
Selectivity: The Phenyl-Hexyl phase interacts with the pi-electrons of the aniline ring. The electron-withdrawing chlorine atom at different positions (ortho vs. para) alters the electron density of the ring, creating a separation handle that C18 misses.
-
Quantitative Performance Comparison
| Metric | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) | Verdict |
| Run Time | 25 - 30 mins | 8 - 12 mins | Method B is 3x Faster |
| Resolution (Isomers) | 1.2 (Co-elution risk) | > 3.5 (Baseline separation) | Method B is Superior |
| Tailing Factor (As) | 1.8 - 2.1 | 1.05 - 1.15 | Method B is Robust |
| Sensitivity (S/N) | Moderate (Broad peaks) | High (Sharp, tall peaks) | Method B Improves LOD |
| MS Compatibility | No (Phosphate buffer) | Yes (Formic acid) | Method B is Future-Proof |
Detailed Protocol: Optimized Method (Method B)
This protocol is designed to be self-validating . The use of a system suitability standard containing the specific isomer impurity is mandatory to confirm resolution.
Reagents & Materials[1][5]
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).
-
Solvent B: HPLC Grade Acetonitrile (ACN).
-
Column: Kinetex Phenyl-Hexyl 2.6 µm, 100 x 4.6 mm (or equivalent Core-Shell PFP).
-
Standards:
-
Target: 2-Chloro-5-methoxyaniline HCl.[5]
-
Impurity Marker: 4-Chloro-3-methoxyaniline (Isomer).
-
Instrument Parameters[4][8][9]
-
Flow Rate: 1.0 mL/min (High linear velocity enabled by core-shell particles).
-
Column Temp: 35°C (Improves mass transfer).
-
Detection: UV @ 240 nm (Primary) and 280 nm (Secondary). Note: Anilines have strong absorption at lower wavelengths.
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Hold (Salt elution) |
| 8.0 | 40 | 60 | Linear Gradient |
| 8.1 | 5 | 95 | Wash |
| 10.0 | 5 | 95 | Hold Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | End of Run |
Separation Mechanism Visualization
The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.
Figure 2: Mechanistic comparison of stationary phase interactions. The Pi-Pi stacking in Method B provides the necessary "grip" to separate isomers with similar hydrophobicity.
Troubleshooting & Critical Control Points (CCP)
CCP 1: pH Sensitivity
-
Observation: Retention time shifts significantly.
-
Cause: The pKa of chloroanilines is ~3.5-4.0. Running at pH 4.0 is dangerous as the analyte is partially ionized/neutral.
-
Fix: Lock the pH at 2.5 - 3.0 . At this pH, the amine is fully protonated. While this reduces hydrophobic retention, the Phenyl-Hexyl interaction compensates, and peak shape is superior due to silanol suppression.
CCP 2: Sample Solvent (Diluent)
-
Observation: Split peaks or fronting.
-
Cause: Dissolving the sample in 100% Acetonitrile while starting the gradient at 5% Acetonitrile.
-
Fix: Dissolve the sample in 90:10 Water:ACN . This ensures "focusing" of the analyte at the head of the column.
CCP 3: Unknown Impurities
-
Observation: Extra peaks eluting after the main peak.
-
Cause: Polychlorinated byproducts (e.g., Dichloroanilines) from synthesis.
-
Fix: The gradient ramp to 95% B (Steps 8.1 - 10.0 min) is critical to wash these highly hydrophobic impurities off the column. Do not truncate the wash step.
References
-
PubChem. (2025). 5-Chloro-2-methoxyaniline Compound Summary. National Library of Medicine. [Link]
-
Phenomenex. (n.d.). Kinetex Core-Shell Technology: High Performance LC Columns. [Link]
-
Royal Society of Chemistry. (2010). Reverse-phase high performance liquid chromatography separation of positional isomers. [Link]
Sources
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. pure-synth.com [pure-synth.com]
Safety & Regulatory Compliance
Personal protective equipment for handling 2-Chloro-5-methoxyaniline hydrochloride
Personal protective equipment for handling 2-Chloro-5-methoxyaniline hydrochloride
A Researcher's Guide to Safely Handling 2-Chloro-5-methoxyaniline Hydrochloride
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-methoxyaniline hydrochloride (CAS No. 85006-21-9), a compound that, while valuable in synthesis, presents notable health hazards. This is not merely a checklist; it is a framework for building a culture of safety and excellence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
2-Chloro-5-methoxyaniline hydrochloride is classified as a hazardous chemical, and a thorough understanding of its potential dangers is the first step in mitigating risk.[1] The primary hazards associated with this compound are:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications underscore the importance of a comprehensive safety plan that addresses all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-Chloro-5-methoxyaniline hydrochloride. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical fume hood | Chemical-resistant gloves (e.g., Nitrile) | Chemical safety goggles and face shield | Lab coat | NIOSH/MSHA approved respirator with particulate filter if dust is generated |
| Conducting reactions | Chemical fume hood | Chemical-resistant gloves (e.g., Nitrile) | Chemical safety goggles | Lab coat | As needed based on ventilation and potential for aerosolization |
| Product isolation and purification | Chemical fume hood | Chemical-resistant gloves (e.g., Nitrile) | Chemical safety goggles | Lab coat | NIOSH/MSHA approved respirator with particulate filter if handling a dry powder |
| Waste disposal | Well-ventilated area | Chemical-resistant gloves (e.g., Nitrile) | Chemical safety goggles | Lab coat | As needed |
It is imperative to always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Protective gloves and clothing should be worn to prevent skin contact.[2] Furthermore, eye and face protection, such as chemical safety goggles, is essential to shield against splashes and dust.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-Chloro-5-methoxyaniline hydrochloride is crucial for ensuring the safety of all laboratory personnel. The following workflow provides a procedural guide for safe handling from receipt to disposal.
Caption: Workflow for Safe Handling of 2-Chloro-5-methoxyaniline hydrochloride.
Experimental Protocol: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents to avoid leaving the designated handling area.
-
-
Handling:
-
All manipulations of solid 2-Chloro-5-methoxyaniline hydrochloride, including weighing, must be performed in a chemical fume hood to prevent the generation of airborne dust.[1]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Conduct all reactions involving this compound within the fume hood.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Stewardship
Proper disposal of 2-Chloro-5-methoxyaniline hydrochloride and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Segregation and Labeling:
-
Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[1][2] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-2-methoxyaniline. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-m-anisidine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
